molecular formula C16H19N3O4S B11164122 N-cyclopropyl-2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetamide

N-cyclopropyl-2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetamide

Cat. No.: B11164122
M. Wt: 349.4 g/mol
InChI Key: BGISTUWMZBGAGN-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetamide is a synthetic organic compound characterized by its unique quinazoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core is synthesized through the condensation of appropriate aniline derivatives with formamide or formic acid.

    Introduction of the Hydroxy and Methoxy Groups: Hydroxy and methoxy groups are introduced via electrophilic aromatic substitution reactions.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached using thiol reagents under basic conditions.

    Cyclopropyl Group Addition: The cyclopropyl group is introduced through cyclopropanation reactions using diazo compounds.

    Final Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The quinazoline ring can be reduced under hydrogenation conditions.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-cyclopropyl-2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors involved in cellular signaling pathways.

    Pathways Involved: Modulation of kinase activity, inhibition of enzyme function, and interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    This compound: is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives.

Properties

Molecular Formula

C16H19N3O4S

Molecular Weight

349.4 g/mol

IUPAC Name

N-cyclopropyl-2-[(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)methylsulfanyl]acetamide

InChI

InChI=1S/C16H19N3O4S/c1-22-12-5-10-11(6-13(12)23-2)18-14(19-16(10)21)7-24-8-15(20)17-9-3-4-9/h5-6,9H,3-4,7-8H2,1-2H3,(H,17,20)(H,18,19,21)

InChI Key

BGISTUWMZBGAGN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NC(=N2)CSCC(=O)NC3CC3)OC

Origin of Product

United States

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